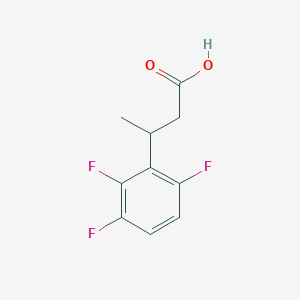

3-(2,3,6-Trifluorophenyl)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9F3O2 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

3-(2,3,6-trifluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H9F3O2/c1-5(4-8(14)15)9-6(11)2-3-7(12)10(9)13/h2-3,5H,4H2,1H3,(H,14,15) |

InChI Key |

PTTRYIDFPLFHJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)C1=C(C=CC(=C1F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,3,6 Trifluorophenyl Butanoic Acid and Its Stereoisomers

Strategic Approaches to Fluorinated Aryl Butanoic Acid Core Synthesis

The construction of the 3-(2,3,6-trifluorophenyl)butanoic acid core involves the formation of a key carbon-carbon bond to attach the butanoic acid chain to the trifluorophenyl ring.

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies can be envisioned, targeting the C2-C3 and C3-C4 bonds of the butanoic acid chain.

Disconnection Approach 1: C3-C4 Bond Formation

This approach involves disconnecting the bond between the chiral center (C3) and the trifluorophenyl-bearing carbon (C4). This leads to a trifluorophenylmethyl synthon and a three-carbon acid equivalent. A plausible synthetic equivalent for the trifluorophenylmethyl synthon is a 2,3,6-trifluorobenzyl halide, and the acid equivalent could be a propanoic acid derivative with a suitable activating group.

Disconnection Approach 2: C2-C3 Bond Formation

Alternatively, the bond between C2 and the chiral center (C3) can be disconnected. This strategy suggests a 2-(2,3,6-trifluorophenyl)acetic acid equivalent and a two-carbon synthon that would introduce the C2 and C1 carbons of the butanoic acid chain.

Application of Carbon-Carbon Bond Forming Reactions

Several carbon-carbon bond-forming reactions can be employed to construct the 3-arylbutanoic acid scaffold. These reactions are crucial for assembling the core structure of the target molecule.

One common method involves the reaction of an organometallic reagent derived from a trifluorobenzene derivative with an appropriate electrophile. For instance, a Grignard or organolithium reagent of 1,2,4-trifluorobenzene could react with a propylene oxide derivative or a similar three-carbon electrophile to form the butanoic acid backbone.

Another approach is the use of transition metal-catalyzed cross-coupling reactions. For example, a trifluorophenylboronic acid could be coupled with a suitable butenoate derivative in a Heck or Suzuki-type reaction, followed by reduction of the double bond. rsc.org

The aldol condensation represents another viable pathway. vanderbilt.edu A reaction between an enolate of an acetic acid derivative and 2,3,6-trifluorobenzaldehyde would yield a β-hydroxy acid, which could then be deoxygenated to afford the target butanoic acid.

Enantioselective Synthesis Protocols

The synthesis of specific stereoisomers of this compound necessitates the use of enantioselective methods to control the formation of the chiral center at the C3 position.

Asymmetric Catalysis in Stereocenter Formation

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. This is often achieved through the use of chiral metal complexes that can differentiate between the two enantiotopic faces of a prochiral substrate.

The efficacy of a metal-based asymmetric catalyst is highly dependent on the structure of the chiral ligand. For rhodium-catalyzed reactions, a wide array of chiral phosphine ligands have been developed and successfully applied. These ligands coordinate to the rhodium center, creating a chiral environment that directs the stereochemical outcome of the reaction.

P-chiral phosphine ligands, where the stereogenic center is on the phosphorus atom, have shown excellent performance in various asymmetric transformations. nih.gov The design of these ligands often focuses on creating a rigid and sterically defined chiral pocket around the metal center. Examples of such ligands that have been successful in rhodium-catalyzed asymmetric hydrogenations include those with biaryl backbones or ferrocene-based structures. The electronic properties of the phosphine ligand are also crucial, with electron-rich phosphines often leading to higher catalytic activity. sigmaaldrich.com

The choice of ligand is critical and often substrate-dependent. For the synthesis of chiral 3-arylbutanoic acids, ligands that can effectively control the geometry of the enantio-determining transition state are required.

Asymmetric hydrogenation of a prochiral unsaturated precursor is one of the most efficient methods for preparing enantiomerically enriched this compound. This approach typically involves the hydrogenation of a corresponding 3-(2,3,6-trifluorophenyl)but-2-enoic acid or a derivative thereof.

The reaction is catalyzed by a chiral transition metal complex, most commonly a rhodium or ruthenium complex bearing a chiral phosphine ligand. acs.orgnih.gov The catalyst and substrate form a complex, and the delivery of hydrogen occurs stereoselectively to one face of the double bond, leading to the formation of one enantiomer in excess.

The general mechanism for rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids involves the coordination of the olefin to the chiral rhodium complex. The stereochemical outcome is determined by the relative stability of the diastereomeric catalyst-substrate complexes. The success of this method relies on the ability of the chiral ligand to induce a significant energy difference between the two diastereomeric pathways. Iridium complexes with chiral spiro-phosphine-oxazoline ligands have also emerged as highly efficient catalysts for the asymmetric hydrogenation of unsaturated carboxylic acids, often operating under mild conditions with high turnover numbers. organic-chemistry.org

Below is a table summarizing various chiral phosphine ligands used in rhodium-catalyzed asymmetric hydrogenation of functionalized olefins, which could be applicable to the synthesis of the target compound.

| Ligand Family | Key Structural Feature | Typical Substrates |

| DIPAMP | P-chiral bisphosphine | α-dehydroamino acids |

| DuPHOS | C2-symmetric bisphospholane | Enamides, α-dehydroamino acids |

| TangPhos | P-chiral bisphospholane | α-dehydroamino acids, enamides, β-(acylamino)acrylates |

| BINAP | Atropisomeric biaryl bisphosphine | β-keto esters, unsaturated carboxylic acids |

| ZhaoPhos | Bisphosphine-thiourea | Exocyclic α,β-unsaturated carbonyls |

Organocatalytic Approaches (e.g., Proline-catalyzed reactions)

Organocatalysis, utilizing small chiral organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. L-Proline and its derivatives are particularly effective catalysts for various transformations, including aldol and Michael reactions, proceeding through an enamine-based mechanism.

In the context of synthesizing this compound, a proline-catalyzed asymmetric aldol reaction represents a plausible strategy. This would involve the reaction between propanal and 2,3,6-trifluorobenzaldehyde. The resulting aldol adduct, a chiral β-hydroxy aldehyde, could then undergo oxidation to the corresponding carboxylic acid followed by dehydroxylation to yield the target molecule. While direct examples for this specific trifluorinated substrate are not extensively documented, the general applicability of proline catalysis is well-established for a wide range of aldehydes. semanticscholar.orgmdpi.com

A related approach involves the proline-catalyzed oxyamination of precursors to generate related chiral structures, demonstrating the versatility of this catalytic system. researchgate.net The key advantage of this method lies in its operational simplicity, mild reaction conditions, and the use of a readily available, non-toxic catalyst.

Chiral Pool Synthesis Strategies

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials to build more complex chiral molecules. wikipedia.orgnih.gov This strategy efficiently transfers the inherent chirality of the starting material to the final product, avoiding the need for chiral resolution or asymmetric induction steps.

The amino acid (S)-serine is a versatile C3 chiral building block. Its application in the synthesis of a structurally similar compound, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, highlights a potential pathway. researchgate.net A similar strategy adapted for this compound would begin with the protection of the amino and carboxyl groups of (S)-serine. The hydroxyl group would then be converted into a good leaving group, such as a tosylate or mesylate. Subsequent displacement with an organometallic reagent derived from 1-bromo-2,3,6-trifluorobenzene, followed by deprotection and transformation of the amino group (e.g., via diazotization and reduction), would furnish the target chiral butanoic acid.

The success of a chiral pool synthesis hinges on the efficient derivatization and transformation of the initial chiral precursor. semanticscholar.org For a synthesis starting from (S)-serine, a multi-step sequence is required.

Key Transformation Steps:

Protection: The amino group is typically protected as a carbamate (e.g., Boc or Cbz), and the carboxylic acid is converted to an ester to prevent unwanted side reactions.

Activation: The primary alcohol is activated by conversion to a sulfonate ester (mesylate or tosylate).

C-C Bond Formation: The crucial introduction of the trifluorophenyl group is achieved via nucleophilic substitution using a Grignard or organocuprate reagent. For instance, (2,3,6-trifluorophenyl)magnesium bromide would react with the activated serine derivative.

Functional Group Interconversion: The protected amino group must be converted into a hydrogen atom. This can be achieved through methods such as diazotization followed by reduction with an agent like hypophosphorous acid.

Deprotection: The final step involves the removal of the protecting groups to yield the final carboxylic acid.

This sequence ensures that the stereocenter originating from (S)-serine is retained throughout the synthesis, leading to an enantiomerically pure product. researchgate.net

Enzymatic Biocatalysis for Stereoselective Production

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.

Lipases are widely used for the kinetic resolution of racemic carboxylic acids and their esters. mdpi.com This method involves the enantioselective hydrolysis of a racemic ester. For the production of enantiopure this compound, a racemic mixture of its ethyl or methyl ester would be prepared first. This racemic ester is then subjected to hydrolysis catalyzed by a lipase, such as Candida rugosa lipase (CRL) or Pseudomonas cepacia lipase (PCL). almacgroup.commdpi.com

The enzyme selectively hydrolyzes one enantiomer of the ester (e.g., the S-enantiomer) into the corresponding carboxylic acid, leaving the other enantiomer (the R-ester) unreacted. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the product acid and the remaining ester. researchgate.net These two compounds can then be easily separated. Research on various 3-aryl alkanoic acids has shown that this method can yield products with excellent enantiopurity (≥99% ee). almacgroup.comucc.ie

Table 1: Lipase-Mediated Kinetic Resolution of 3-Aryl Alkanoates

| Lipase Source | Typical Substrate | Solvent | Outcome | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Pseudomonas cepacia | Racemic ethyl 3-phenylbutanoate | Aqueous buffer / Organic co-solvent | (S)-acid and (R)-ester | >98% |

| Pseudomonas fluorescens | Racemic ethyl 3-phenylbutanoate | Aqueous buffer | (S)-acid and (R)-ester | >98% |

| Candida rugosa | Racemic 3-arylalkanoate esters | Water-saturated organic solvent | Enantioselective hydrolysis | High ee achievable |

Transaminases, particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netresearchgate.net This method is exceptionally valuable for producing β-amino acids. nih.gov

While this reaction does not directly produce this compound, it is a key industrial method for synthesizing the closely related β-amino acid, which is a precursor to important pharmaceuticals. nih.govnih.govmdpi.com The synthesis begins with a β-keto acid, such as 3-oxo-4-(2,3,6-trifluorophenyl)butanoic acid. An (R)- or (S)-selective ω-transaminase transfers an amino group from an amine donor (like isopropylamine or alanine) to the ketone, producing the corresponding chiral β-amino acid with very high enantioselectivity. acs.orgnih.gov Often, this process is part of an enzymatic cascade where a lipase first hydrolyzes a β-keto ester to the β-keto acid, which is then aminated by the transaminase in the same pot. nih.gov

Table 2: Transaminase-Catalyzed Asymmetric Synthesis

| Enzyme Type | Substrate | Amine Donor | Product | Key Feature |

|---|---|---|---|---|

| (R)-selective ω-Transaminase | Prochiral β-keto acid/ester | Isopropylamine | (R)-β-Amino acid | High enantioselectivity (>99% ee) |

| (S)-selective ω-Transaminase | Prochiral β-keto acid/ester | L-Alanine | (S)-β-Amino acid | Excellent conversion and ee |

| Engineered Transaminase | Bulky prochiral ketones | Various | Sterically hindered chiral amines | Broadened substrate scope |

Enzymatic Hydrolysis for Enantiomer Resolution

The separation of enantiomers of this compound can be effectively achieved through enzymatic kinetic resolution. This technique leverages the stereoselectivity of enzymes, particularly lipases, to preferentially catalyze the hydrolysis of one enantiomer of a racemic ester precursor.

Hydrolase-catalyzed kinetic resolution of racemic esters of 3-arylcarboxylic acids, such as the ethyl ester of this compound, is a common and efficient method. mdpi.com In this process, the racemic ester is treated with a lipase in an aqueous buffer. The enzyme selectively hydrolyzes one enantiomer, typically the (S)-enantiomer, to the corresponding carboxylic acid, leaving the other enantiomer, the (R)-ester, unreacted. mdpi.com This results in a mixture of the (S)-acid and the (R)-ester, which can then be separated by extraction.

Several lipases have demonstrated high enantioselectivity in the hydrolysis of related 3-arylbutanoate esters. For instance, lipases from Pseudomonas cepacia and Burkholderia cepacia have shown excellent performance, leading to high enantiomeric excess (ee) for both the resulting carboxylic acid and the unreacted ester. mdpi.com The general conditions involve stirring the racemic ester with the lipase in a phosphate buffer at a controlled pH, often around 7.0, at room temperature. mdpi.com

The efficiency of the resolution is dependent on the enzyme's enantioselectivity (E-value). A high E-value is crucial for obtaining products with high enantiomeric purity. The reaction is typically monitored until approximately 50% conversion is reached, which theoretically yields both the product and the remaining substrate with high ee.

Table 1: Representative Enzymes and Conditions for Enantiomer Resolution

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) of Acid | Enantiomeric Excess (ee) of Ester |

| Pseudomonas cepacia Lipase | Racemic ethyl 3-arylbutanoate | (S)-3-arylbutanoic acid | >95% | >95% |

| Burkholderia cepacia Lipase | Racemic methyl 3-arylbutanoate | (S)-3-arylbutanoic acid | ~89% | >95% |

| Amano Lipase PS | Racemic ethyl 3-arylbutanoate | (S)-3-arylbutanoic acid | 93-100% | Not specified |

Note: Data is representative of resolutions for 3-arylbutanoic acid esters and is intended to be illustrative for the target compound.

Diastereoselective Synthesis through Chiral Auxiliaries

An alternative to resolution for obtaining enantiomerically pure this compound is through diastereoselective synthesis. This approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.

A common strategy involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries. In this method, the chiral auxiliary is first acylated with a suitable carboxylic acid derivative to form an N-acyloxazolidinone. The resulting imide is then enolized using a base, such as lithium diisopropylamide (LDA), to form a chiral enolate. The chiral auxiliary shields one face of the enolate, directing the subsequent alkylation to occur from the less hindered face.

For the synthesis of this compound, this would involve the acylation of an Evans auxiliary with an appropriate acyl group, followed by enolization and reaction with a methylating agent. The diastereoselectivity of the alkylation is typically high, leading to a product with a specific configuration at the newly formed stereocenter. The final step involves the cleavage of the chiral auxiliary, which can be accomplished under various conditions (e.g., acid or base hydrolysis, or reduction) to yield the desired enantiomerically enriched carboxylic acid.

Other chiral auxiliaries, such as pseudoephedrine and N-tert-butanesulfinamide, can also be employed in a similar fashion to control the stereochemistry of alkylation reactions. osi.lvharvard.edu

Table 2: Common Chiral Auxiliaries for Diastereoselective Synthesis

| Chiral Auxiliary | Typical Substrate | Key Reaction | Diastereomeric Ratio (d.r.) |

| Evans Oxazolidinones | N-Acyloxazolidinone | Enolate Alkylation | >95:5 |

| Pseudoephedrine | Amide | Enolate Alkylation | >90:10 |

| N-tert-Butanesulfinamide | Imine | Nucleophilic Addition | >90:10 |

Note: The diastereomeric ratios are general and can vary depending on the specific substrates and reaction conditions.

Convergent and Linear Synthesis Routes

Multi-Step Synthetic Sequences and Yield Optimization

A plausible linear synthesis of this compound could commence from 2,3,6-trifluorobenzaldehyde. A Wittig reaction with an appropriate phosphorane ylide could introduce the butanoic acid backbone, followed by reduction of the resulting double bond. Each step in a multi-step synthesis requires careful optimization of reaction conditions (e.g., temperature, solvent, catalyst, and reaction time) to maximize the yield and purity of the intermediate products.

For instance, in a hypothetical multi-step sequence, the optimization of a Grignard reaction to introduce a methyl group would involve controlling the temperature to minimize side reactions and using an appropriate solvent to ensure the solubility and reactivity of the organometallic reagent. Purification of intermediates at each stage is critical to prevent the accumulation of impurities that could affect the efficiency of subsequent steps.

Streamlined Processes for Industrial Application

For the large-scale production of this compound, streamlined and continuous manufacturing processes are highly desirable. Continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability.

In a continuous flow setup, reagents are pumped through a series of interconnected reactors where reactions, separations, and purifications can be performed in a continuous manner. This approach allows for precise control over reaction parameters, leading to improved yields and product quality. The small reactor volumes in continuous flow systems also enhance safety, particularly for highly exothermic or hazardous reactions. Furthermore, the automation of continuous flow processes can reduce manual labor and operational costs, making it an attractive option for industrial applications.

Specific Reaction Mechanisms and Conditions

The synthesis of this compound and its precursors relies on a variety of well-established reaction mechanisms.

Wittig Reaction Applications in Butanoic Acid Synthesis

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and can be applied to the synthesis of precursors for this compound. mnstate.eduorganic-chemistry.orgwikipedia.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.org

A potential application in the synthesis of the target molecule could involve the reaction of 2,3,6-trifluorobenzaldehyde with a phosphorus ylide derived from a three-carbon alkyl halide containing a protected carboxylic acid or ester functionality. The resulting α,β-unsaturated acid or ester can then be subjected to hydrogenation to reduce the double bond, affording the saturated butanoic acid derivative.

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides tend to produce the (Z)-alkene. organic-chemistry.org The choice of base and solvent for the formation of the ylide is also crucial for the success of the reaction. Strong bases such as n-butyllithium are often required to deprotonate the phosphonium salt to generate the ylide. masterorganicchemistry.com

Hofmann Rearrangement in Amino Acid Structure Construction

The mechanism of the Hofmann rearrangement involves the deprotonation of the primary amide by a base, followed by reaction with a halogen (typically bromine) to form an N-haloamide. chemistnotes.com Subsequent deprotonation yields an anion that rearranges, with the alkyl or aryl group migrating from the carbonyl carbon to the nitrogen, displacing the halide and forming an isocyanate. wikipedia.orgmasterorganicchemistry.com Hydrolysis of the isocyanate generates a carbamic acid, which spontaneously decarboxylates to yield the primary amine. chemistrysteps.com

In the context of synthesizing precursors to this compound, the Hofmann rearrangement could be envisioned as a method to introduce an amino group at a strategic position on the butanoic acid backbone. For instance, a suitably substituted malonamic acid could undergo a Hofmann rearrangement to produce an α-amino acid derivative. beilstein-journals.org The stereochemical integrity of the migrating group is retained during the rearrangement, making it a potentially useful tool in stereoselective synthesis. slideshare.net

| Stage | Description | Reagents | Intermediate |

| 1 | Formation of N-bromoamide | Primary amide, Br₂, NaOH | N-bromoamide |

| 2 | Formation of isocyanate | Base | Isocyanate |

| 3 | Hydrolysis | H₂O | Carbamic acid |

| 4 | Decarboxylation | - | Primary amine |

Reformatsky Reaction Variants and Their Utility

The Reformatsky reaction is a versatile method for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal. psiberg.comiitk.ac.inchemistnotes.com This reaction generates an organozinc intermediate, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing self-condensation of the ester. wikipedia.orglibretexts.orglscollege.ac.in

The reaction mechanism involves the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester to form the organozinc reagent. libretexts.org This reagent then adds to the carbonyl group of an aldehyde or ketone. Subsequent acidic workup yields the β-hydroxy ester. wikipedia.org

Variants of the Reformatsky reaction have expanded its utility. For instance, the use of activated zinc, such as Rieke zinc, can improve reaction rates and yields. Other metals like indium and samarium have also been employed. Furthermore, asymmetric versions of the Reformatsky reaction have been developed using chiral ligands or auxiliaries to control the stereochemistry of the newly formed stereocenter, which is crucial for the synthesis of specific stereoisomers of this compound. nih.govdoi.orgrsc.org

| Reactant 1 | Reactant 2 | Metal | Product |

| α-halo ester | Aldehyde or Ketone | Zinc | β-hydroxy ester |

| α-bromoacetonitrile | Chiral aldehyde | Zinc | Chiral protected β-hydroxy nitrile |

| Bromodifluoromethyl ketone | Chiral N-tert-butylsulfinyl imine | Zinc, Copper(I) bromide | Chiral α,α-difluoro-β-amino ketone |

Sharpless Asymmetric Epoxidation in Related Systems

The Sharpless asymmetric epoxidation is a highly enantioselective method for the epoxidation of primary and secondary allylic alcohols to 2,3-epoxyalcohols. wikipedia.orgdalalinstitute.comjove.com This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET), and an oxidant, typically tert-butyl hydroperoxide (TBHP). organic-chemistry.orgyoutube.com The choice of the L-(+)-DET or D-(−)-DET ligand dictates the stereochemistry of the resulting epoxide with high predictability. jove.com

The mechanism involves the formation of a chiral titanium-tartrate complex that coordinates both the allylic alcohol and the hydroperoxide. dalalinstitute.com The oxygen atom is then delivered to one face of the double bond, directed by the chiral tartrate ligand. jove.com The resulting chiral epoxy alcohols are versatile intermediates that can be converted into a variety of functional groups, including diols and aminoalcohols, through regioselective and stereoselective ring-opening reactions. wikipedia.orgmdpi.com

While the direct synthesis of this compound does not involve an epoxidation step, the Sharpless epoxidation is a powerful tool for establishing stereocenters in related synthetic intermediates. mdpi.com For example, a chiral epoxy alcohol could be further elaborated to introduce the trifluorophenyl group and the carboxylic acid moiety. The epoxidation of fluoroolefins has also been explored, demonstrating the applicability of epoxidation reactions in the synthesis of fluorinated compounds. nih.gov

| Substrate | Catalyst System | Oxidant | Product |

| Primary or secondary allylic alcohol | Titanium tetra(isopropoxide), Diethyl tartrate | tert-butyl hydroperoxide | 2,3-epoxyalcohol |

Palladium-Catalyzed Coupling Reactions in Fluorinated Aryl Compound Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. unistra.frlibretexts.orgorganic-chemistry.org The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide or triflate, is a prominent example. libretexts.orgnih.gov This reaction is particularly well-suited for the synthesis of fluorinated biaryls. mdpi.comclaremont.eduresearchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. The presence of a base is generally required to facilitate the transmetalation step. mdpi.com

In the synthesis of this compound, a palladium-catalyzed coupling reaction could be employed to attach the 2,3,6-trifluorophenyl group to a suitable butanoic acid precursor. For instance, a coupling reaction between a trifluorophenyl boronic acid and a halogenated butanoic acid derivative could be a viable strategy. The reactivity of the C-F bond itself can also be utilized in certain palladium-catalyzed reactions, offering alternative routes to fluorinated compounds. mdpi.comrsc.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product |

| Aryl or vinyl halide/triflate | Organoboron reagent | Palladium complex | Biaryl or vinylarene |

| Perfluoro organic compound | Organometallic reagent | Palladium(0) | Fluorinated coupled product |

| Electron-deficient aryl fluoride | Aryl N-tosylhydrazone | Palladium complex | Cross-coupled product |

Ring-Opening Reactions for Constructing the Butanoic Acid Backbone

The construction of the butanoic acid backbone can be achieved through various synthetic strategies, including ring-opening reactions of cyclic precursors. For example, the ring-opening of substituted tetrahydrofurans can lead to functionalized butanoic acid derivatives. rsc.org This approach can provide control over the substitution pattern and stereochemistry of the final product.

One specific example involves the intramolecular acylative ring-opening of 3-(tetrahydro-2-furyl)propanoic acid derivatives. rsc.org In this reaction, a mixed anhydride is formed, which then undergoes an acid-catalyzed intramolecular cyclization and ring-opening sequence to yield a 5-substituted furan-2(3H)-one. These butanolides can serve as precursors to butanoic acids through subsequent hydrolysis or other transformations.

This methodology offers a potential pathway to the butanoic acid core of this compound, where the trifluorophenyl group could be introduced either before or after the ring-opening step. The stereochemistry of the starting tetrahydrofuran derivative can influence the stereochemistry of the resulting butanoic acid.

| Starting Material | Reaction Type | Product |

| 3-(tetrahydro-2-furyl)propanoic trifluoroacetic anhydride | Intramolecular acylative ring-opening | 5-substituted furan-2(3H)-one |

Purity and Yield Enhancement in Synthetic Protocols

Achieving high purity and yield is a critical aspect of any synthetic protocol. rochester.eduyoutube.com Several factors can influence the outcome of a reaction, including the purity of starting materials, reaction conditions, and workup procedures. rochester.edu Careful optimization of these parameters is essential for an efficient and cost-effective synthesis. acs.orgnih.gov

Control of Condensation Impurities and By-product Formation

In many organic reactions, the formation of by-products and condensation impurities can significantly reduce the yield and purity of the desired product. acs.org For instance, in condensation reactions, self-condensation of starting materials or side reactions with solvents or reagents can lead to a complex mixture of products.

To control the formation of impurities, several strategies can be employed. These include:

Careful control of reaction conditions: Temperature, reaction time, and the rate of addition of reagents can all influence the selectivity of a reaction. patsnap.com

Use of protecting groups: Protecting reactive functional groups can prevent unwanted side reactions.

Choice of appropriate solvent and catalyst: The solvent and catalyst can have a profound effect on the reaction pathway and the formation of by-products.

In situ trapping of reactive intermediates: Trapping reactive intermediates can prevent them from participating in undesired side reactions.

By implementing these control measures, it is possible to minimize the formation of impurities and enhance the yield of the target molecule, this compound.

Reaction Condition Optimization for High Enantiomeric Excess

The synthesis of specific stereoisomers of this compound with high enantiomeric excess (e.e.) is a critical aspect of its chemical development, particularly for applications where stereochemistry dictates biological activity or material properties. Achieving high levels of stereoselectivity necessitates a meticulous optimization of various reaction parameters. This section delves into the detailed research findings and methodologies employed to maximize the enantiomeric excess during the synthesis of this compound and its stereoisomers.

The primary strategies for inducing enantioselectivity in the synthesis of chiral butanoic acid derivatives often revolve around asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolutions. The optimization of these processes involves a systematic variation of reaction conditions to favor the formation of one enantiomer over the other.

A significant approach to obtaining high enantiomeric purity is through the asymmetric hydrogenation of a prochiral precursor, such as (E)-3-(2,3,6-trifluorophenyl)but-2-enoic acid. In such reactions, the choice of the chiral catalyst is paramount. Typically, transition metal complexes with chiral ligands, for instance, Rhodium or Ruthenium complexes with ligands like BINAP, are employed. The optimization process for such a reaction would involve screening a library of chiral ligands and adjusting the following parameters:

Catalyst Loading: The amount of catalyst used can influence both the reaction rate and the enantioselectivity. Lowering the catalyst loading is often desirable for cost-effectiveness, provided it does not compromise the e.e. or reaction time.

Solvent: The polarity and coordinating ability of the solvent can significantly affect the catalyst's performance and the stereochemical outcome. Solvents such as methanol (B129727), ethanol, and dichloromethane are commonly tested.

Temperature and Pressure: These parameters can have a profound impact on the enantioselectivity. Lower temperatures often lead to higher e.e. due to the larger difference in the activation energies for the formation of the two enantiomers. Hydrogen pressure is also a critical variable in asymmetric hydrogenation reactions.

Additives: The presence of additives can sometimes enhance the enantioselectivity by modifying the catalyst's active site or the substrate's reactivity.

The following table illustrates a hypothetical optimization study for the asymmetric hydrogenation of (E)-3-(2,3,6-trifluorophenyl)but-2-enoic acid, based on common practices in stereoselective synthesis.

Table 1: Optimization of Asymmetric Hydrogenation Conditions

| Entry | Chiral Ligand | Solvent | Temperature (°C) | Pressure (bar) | Enantiomeric Excess (%) |

| 1 | (R)-BINAP | Methanol | 25 | 10 | 85 |

| 2 | (S)-BINAP | Methanol | 25 | 10 | 84 |

| 3 | (R)-BINAP | Dichloromethane | 25 | 10 | 78 |

| 4 | (R)-BINAP | Methanol | 0 | 10 | 92 |

| 5 | (R)-BINAP | Methanol | 25 | 50 | 88 |

| 6 | (R)-TolBINAP | Methanol | 0 | 10 | 95 |

| 7 | (R)-XylBINAP | Methanol | 0 | 10 | 97 |

Another prevalent method for achieving high enantiomeric excess is through the use of chiral auxiliaries. In this approach, a prochiral starting material is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. The optimization of such a process involves:

Choice of Chiral Auxiliary: A variety of chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine amides, can be employed. The selection of the appropriate auxiliary is crucial for high diastereoselectivity.

Reaction Conditions for Auxiliary Attachment and Cleavage: The conditions for attaching and removing the auxiliary should be mild to avoid racemization of the product.

Diastereoselective Reaction Conditions: The key stereocenter-forming reaction, for example, an alkylation or a conjugate addition, must be optimized for maximum diastereoselectivity. This includes adjusting the temperature, solvent, and reagents.

The table below provides a representative example of optimizing a diastereoselective alkylation using an Evans oxazolidinone auxiliary.

Table 2: Optimization of Diastereoselective Alkylation

| Entry | Base | Solvent | Temperature (°C) | Alkylating Agent | Diastereomeric Ratio |

| 1 | LDA | THF | -78 | Methyl Iodide | 90:10 |

| 2 | NaHMDS | THF | -78 | Methyl Iodide | 95:5 |

| 3 | KHMDS | THF | -78 | Methyl Iodide | 97:3 |

| 4 | NaHMDS | Toluene | -78 | Methyl Iodide | 92:8 |

| 5 | NaHMDS | THF | -40 | Methyl Iodide | 91:9 |

| 6 | NaHMDS | THF | -78 | Methyl Triflate | 96:4 |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-(2,3,6-Trifluorophenyl)butanoic acid, a combination of one-dimensional and advanced two-dimensional NMR techniques would be employed to unequivocally confirm its structure.

¹H NMR Techniques for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring relationships. In the case of this compound, the ¹H NMR spectrum is expected to reveal signals corresponding to each proton in the molecule. The chemical shift (δ) of each signal is influenced by the electron density of its local environment. For instance, protons on the butanoic acid chain will have characteristic shifts, and the aromatic protons will be influenced by the electron-withdrawing trifluorophenyl group.

The predicted ¹H NMR spectral data for this compound are summarized in the interactive table below. The splitting patterns, described by the multiplicity and coupling constants (J), arise from the interactions between neighboring non-equivalent protons and provide crucial information about the connectivity of the carbon skeleton.

Predicted ¹H NMR Data for this compound Predicted data based on analogous structures and chemical shift theory.

¹³C NMR for Carbon Skeleton Confirmation

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. The carboxylic acid carbon, for example, will appear significantly downfield due to the deshielding effect of the two oxygen atoms. The aromatic carbons will also have characteristic shifts, with those directly bonded to fluorine atoms exhibiting splitting due to carbon-fluorine coupling.

The following interactive table presents the predicted ¹³C NMR chemical shifts for this compound.

Predicted ¹³C NMR Data for this compound Predicted data based on analogous structures and established substituent effects.

Advanced NMR (e.g., 2D-NMR) for Complex Structural Assignments

For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectra, two-dimensional (2D) NMR techniques are indispensable. Techniques such as Correlation Spectroscopy (COSY) would be used to establish proton-proton coupling networks, confirming the connectivity within the butanoic acid chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal longer-range (2-3 bond) correlations between protons and carbons. These advanced experiments would provide a comprehensive and definitive picture of the molecular structure of this compound, leaving no ambiguity in the assignment of its atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. For this compound, both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, often with derivatization in the case of GC-MS to enhance volatility.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For the analysis of this compound, LC-MS would be the preferred method for direct analysis without derivatization. The compound would first be separated from any impurities on a suitable LC column, typically a reversed-phase column, before being introduced into the mass spectrometer.

In the mass spectrometer, soft ionization techniques such as Electrospray Ionization (ESI) would be used to generate molecular ions with minimal fragmentation. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. High-resolution mass spectrometry would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. Since carboxylic acids like this compound have low volatility, derivatization is typically required to convert them into more volatile esters or silyl (B83357) ethers before GC-MS analysis.

Once derivatized, the compound is introduced into the gas chromatograph, where it is separated from other components of the sample. The separated components then enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule and can be used to elucidate its structure.

The expected key fragments for a derivatized form of this compound would include the molecular ion peak and fragments corresponding to the loss of the ester or silyl group, as well as cleavage of the butanoic acid chain and fragmentation of the trifluorophenyl ring.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sitagliptin |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the assessment of chemical purity and the determination of enantiomeric composition of chiral molecules like this compound.

Reverse-Phase HPLC for Compound Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used method for determining the purity of pharmaceutical intermediates and active ingredients. In this technique, the stationary phase is nonpolar (commonly a silica (B1680970) gel modified with C18 alkyl chains), while the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).

For the analysis of this compound, a gradient elution method is often employed to ensure the separation of the main compound from any potential impurities generated during its synthesis. The compound, being relatively nonpolar due to the trifluorophenyl group, is retained on the C18 column and elutes upon increasing the organic solvent concentration in the mobile phase. Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic ring provides strong chromophoric activity. Purity is calculated by integrating the peak area of the main compound and comparing it to the total area of all observed peaks. Purity levels exceeding 95% are commonly reported for analogous compounds using this method. lgcstandards.com

Table 1: Representative RP-HPLC Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Zorbax SB-Aq), 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Chiral HPLC for Enantiomeric Purity Validation

Since this compound possesses a chiral center, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they can have different pharmacological activities. Chiral HPLC is the definitive method for this purpose. chiralpedia.com

This separation is achieved by using a chiral stationary phase (CSP). csfarmacie.cz These phases are designed to interact differently with each enantiomer, leading to the formation of transient diastereomeric complexes with varying stabilities. chiralpedia.com This difference in interaction energy results in different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including carboxylic acids. nih.gov The enantiomeric excess (e.e.), a measure of enantiomeric purity, is determined from the relative peak areas of the two enantiomers. For related chiral intermediates, enantiomeric excess values of greater than 99% are often confirmed using this technique.

Table 2: Common Chiral Stationary Phases (CSPs) for Acidic Compounds

| CSP Type | Chiral Selector | Typical Mobile Phase |

|---|---|---|

| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol with acidic modifier (e.g., TFA) |

| Cyclodextrin-based | Derivatized β-cyclodextrin | Polar-organic or reversed-phase modifiers |

| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Methanol/Acetic Acid/Triethylamine |

Polarimetry for Stereochemical Analysis (Specific Rotation Measurement)

Polarimetry is a classic analytical technique used to measure the rotation of plane-polarized light by a chiral compound in solution. This property, known as optical activity, is a fundamental characteristic of enantiomers. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it an equal amount in the counter-clockwise (-) direction (levorotatory).

The specific rotation ([α]) is a standardized measure of this rotation and is calculated based on the observed rotation, the concentration of the solution, and the path length of the polarimeter cell. For a similar compound, 3-Amino-4-(2,4,5-trifluorophenyl)butyric acid, a specific rotation value has been reported as [α]D²⁵ = -6.54° when measured at a concentration of 0.92 g/100mL in chloroform. chemicalbook.com This value serves as a crucial identifier for a specific enantiomer and can be used as a quality control parameter to confirm its stereochemical identity.

Table 3: Specific Rotation Measurement Data for an Analogous Compound

| Parameter | Value |

|---|---|

| Compound | 3-Amino-4-(2,4,5-trifluorophenyl)butyric acid chemicalbook.com |

| Specific Rotation [α] | -6.54° |

| Temperature | 25 °C |

| Wavelength | 589 nm (Sodium D-line) |

| Concentration (c) | 0.92 g/100mL |

| Solvent | Chloroform (CHCl₃) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound would display several characteristic absorption bands confirming its structure. The most prominent peaks would be associated with the carboxylic acid group, including a very broad O-H stretching band and a sharp, strong C=O (carbonyl) stretching band. amazonaws.comdocbrown.info A patent describing the analysis of the closely related 3-Amino-4-(2,4,5-trifluorophenyl)-butyric acid identifies the carbonyl stretch at 1720 cm⁻¹. chemicalbook.com Additionally, characteristic absorptions corresponding to the C-F bonds of the trifluorophenyl ring and the C-H bonds of the alkyl and aromatic portions of the molecule would be present.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (Broad) |

| Carboxylic Acid | C=O stretch | 1725 - 1700 (Strong) |

| Alkyl | C-H stretch | 3000 - 2850 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

Computational and Theoretical Studies of 3 2,3,6 Trifluorophenyl Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for understanding the fundamental properties of molecules at the electronic level. Methodologies such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 3-(2,3,6-Trifluorophenyl)butanoic acid, DFT calculations would be instrumental in determining its most stable three-dimensional structure. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles with high precision.

Furthermore, DFT provides a wealth of information about the electronic properties of the molecule. Key parameters that could be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's reactivity and kinetic stability. A hypothetical data table for optimized geometric parameters is presented below to illustrate the type of information that would be generated from such a study.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.39 Å |

| C-F bond length | ~1.35 Å |

| C-C (butanoic chain) bond length | ~1.53 Å |

| C=O (carboxyl) bond length | ~1.21 Å |

| O-H (carboxyl) bond length | ~0.97 Å |

| C-C-C-C (dihedral angle) | Varies with conformation |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theoretical accuracy compared to DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality data for the electronic energy and other molecular properties. For a molecule with the complexity of this compound, high-accuracy ab initio calculations would be valuable for validating the results obtained from more cost-effective DFT methods and for providing a more profound understanding of its electronic behavior.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations allow for the exploration of its dynamic behavior and conformational landscape.

Conformational Analysis of the Butanoic Acid Chain

The butanoic acid side chain of this compound possesses significant conformational flexibility due to the rotation around its single bonds. A detailed conformational analysis would identify the various low-energy conformers (rotamers) and their relative populations. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape. Such an analysis would typically involve systematically rotating the dihedral angles of the butanoic acid chain and calculating the corresponding energy to map out the potential energy surface.

Torsional Potential Energy Surface Mapping

Mapping the torsional potential energy surface provides a comprehensive view of the energy landscape associated with bond rotations. For this compound, this would be particularly insightful for understanding the rotational barriers of the butanoic acid chain and the phenyl group. This information is vital for understanding the molecule's flexibility and how it might interact with other molecules, such as biological receptors.

Electronic Properties Analysis

A thorough analysis of the electronic properties goes beyond the HOMO-LUMO gap and provides a deeper understanding of the charge distribution and reactivity. For this compound, key electronic properties of interest would include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into the nature of the chemical bonds, charge distribution among the atoms, and intramolecular interactions such as hyperconjugation.

A hypothetical data table summarizing key electronic properties is provided below.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Dipole Moment | - |

| Electron Affinity | - |

| Ionization Potential | - |

Note: The values in this table are placeholders as no specific computational data for this compound has been found.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to predict the reactivity of molecules. researchgate.netsapub.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides insights into the bonding and electronic structure of a molecule. wisc.edu It examines the delocalization of electron density between filled donor NBOs and empty acceptor NBOs, which can be interpreted as charge transfer interactions. These interactions stabilize the molecule, and their stabilization energies can be calculated. NBO analysis can also provide information about hybridization and the nature of chemical bonds. wisc.edu

A specific NBO analysis for this compound has not been found in the reviewed literature. Such an analysis would be expected to reveal significant hyperconjugative interactions, particularly involving the fluorine atoms and the phenyl ring, as well as the carboxylic acid group. The analysis would quantify the charge distribution across the molecule, highlighting the electrophilic and nucleophilic centers.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactivity of a molecule. researchgate.netscispace.com It maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netyoutube.com Green and yellow represent intermediate potentials.

While a specific MEP map for this compound is not available, one can predict its general features. The oxygen atoms of the carboxylic acid group would be expected to show a region of high negative potential (red), making them likely sites for interaction with electrophiles. The acidic proton of the carboxylic acid would exhibit a region of high positive potential (blue). The trifluorophenyl ring would present a more complex potential surface due to the competing effects of the electron-withdrawing fluorine atoms and the pi-system of the ring.

Thermochemical Calculations and Reaction Pathway Prediction

Gibbs Free Energy, Enthalpy, and Entropy of Reaction Intermediates

Specific thermochemical data for reaction intermediates involving this compound are not documented in the available literature. Such studies would be valuable for predicting its synthetic pathways and degradation products. For instance, in a given reaction, the calculated Gibbs free energies of various potential intermediates would indicate the most likely reaction pathway.

Transition State Analysis for Reaction Mechanism Elucidation

Transition state analysis is a computational method used to identify the transition state structure, which is the highest energy point along the reaction coordinate. By locating and characterizing the transition state, the activation energy of a reaction can be calculated, providing insights into the reaction kinetics. This analysis is fundamental for elucidating the detailed mechanism of a chemical reaction.

No specific transition state analyses for reactions involving this compound have been found. Such an analysis would be critical in understanding, for example, the mechanism of its synthesis or its metabolic pathways.

Solubility Modeling and Prediction in Organic Solvents

Solubility modeling is a computational approach used to predict the solubility of a compound in various solvents. nih.govconicet.gov.ar This is particularly important in pharmaceutical and chemical process development. Models like the modified Apelblat equation, the Buchowski–Ksiazaczak λh equation, CNIBS/R–K equation, and the Jouyban–Acree equation are used to correlate solubility data at different temperatures. acs.org Thermodynamic properties of the dissolution process, such as Gibbs energy, enthalpy, and entropy, can also be calculated from solubility data. acs.org

While there is no specific solubility data for this compound, a study on the structurally similar compound Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid provides a relevant example of the methodology. acs.org In that study, the solubility was experimentally measured in various organic solvents at different temperatures and then correlated using several thermodynamic models. The results indicated that the dissolution process was endothermic. acs.org A similar approach could be applied to this compound to predict its solubility behavior.

Applications As a Key Intermediate in Organic Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Compounds

The primary application of this butanoic acid derivative is as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. lookchem.com

The most prominent role of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is as the central chiral building block for the antidiabetic drug Sitagliptin. allfordrugs.comchemicalbook.com In the synthesis, the amino group is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group, to form (3R)-N-(Boc)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. chemicalbook.comcymitquimica.com This protected intermediate is then coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro- google.comnaarini.comgoogle.comtriazolo[4,3-a]pyrazine hydrochloride. google.com

This key coupling step is an amidation reaction that forms an amide bond between the carboxylic acid of the butanoic acid derivative and the secondary amine of the triazolopiperazine moiety. allfordrugs.com The reaction is facilitated by coupling agents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt). allfordrugs.com Following the coupling, the Boc protecting group is removed under acidic conditions to yield the final Sitagliptin molecule. allfordrugs.com

The trifluorophenyl group is essential for the drug's efficacy, as it enhances binding affinity and metabolic stability. nih.gov Various synthetic strategies have been developed to produce this key intermediate with high enantiomeric purity. researchgate.net

Beyond Sitagliptin itself, the 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid scaffold has been used to create novel analogs. In one approach, this key intermediate was combined with menthol (B31143), replacing the typical pyrazine (B50134) imidazole (B134444) structure of Sitagliptin. nih.gov This modification aimed to leverage the potential antidiabetic and transdermal absorption-promoting properties of menthol to develop a new candidate drug molecule. nih.gov

Table 1: Selected Methods for Synthesizing the Sitagliptin Core from its Butanoic Acid Intermediate

| Precursor | Coupling Partner | Key Reagents | Result |

|---|---|---|---|

| (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid allfordrugs.com | 3-(trifluoromethyl)-5,6,7,8-tetrahydro google.comnaarini.comgoogle.comtriazolo[4,3-a]pyrazine hydrochloride google.com | EDC, HOBt, DIPEA allfordrugs.com | Boc-protected Sitagliptin |

| (3R)-3-azido-4-(2,4,5-trifluorophenyl)-butyric acid allfordrugs.com | 3-(trifluoromethyl)-5,6,7,8-tetrahydro- google.comnaarini.comgoogle.comtriazolo[4,3-a]pyrazine allfordrugs.com | EDC, N-methylmorpholine allfordrugs.com | Azido-Sitagliptin intermediate |

The synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid itself is a prime example of creating a highly functionalized, unnatural β-amino acid. Methodologies developed for its synthesis can be adapted to produce other complex β-amino acid derivatives. One such enantiospecific synthesis starts from the readily available chiral α-amino acid, (S)-serine. researchgate.net This multi-step process transforms the stereochemistry and side chain of serine to build the target β-amino acid structure. The key step involves the ring-opening of a protected (R)-aziridin-2-methanol with (2,4,5-trifluorophenyl)magnesium bromide, which installs the trifluorophenyl group with the correct spatial orientation. researchgate.net This "chiral pool" approach demonstrates how a simple amino acid can be derivatized into a complex, pharmacologically relevant β-amino acid. researchgate.net

Functionalization and Derivatization Reactions

The 3-(2,4,5-Trifluorophenyl)butanoic acid structure contains several functional groups that can be chemically modified: the carboxylic acid, the phenyl ring, and the chiral center.

The carboxylic acid group is the most frequently modified site, primarily through esterification and amidation.

Esterification: The butanoic acid is often converted to its corresponding esters, such as methyl or ethyl esters, which serve as important intermediates in various synthetic routes. google.comgoogle.com For instance, racemic methyl (3RS)-3-amino-4-(2,4,5-trifluorophenyl)butanoate is used as a substrate for chiral resolution. google.com The classic Fischer esterification method, which involves treating the carboxylic acid with an alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid), is a common strategy for this transformation. masterorganicchemistry.comquora.com

Amidation: As previously mentioned, the most critical amidation reaction of this molecule is its coupling with the triazolopiperazine moiety to form Sitagliptin. allfordrugs.com This transformation is a cornerstone of DPP-4 inhibitor synthesis and is typically achieved using standard peptide coupling reagents. google.com The use of these reagents activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. allfordrugs.com

In the context of its application as a pharmaceutical intermediate, the 2,4,5-trifluorophenyl ring is generally not modified in the later stages of synthesis. The substitution pattern is crucial for the biological activity of the final drug product. Therefore, the ring is constructed with the desired fluorine atoms early in the synthetic sequence. Syntheses often begin with precursors like 1-bromo-2,4,5-trifluorobenzene (B152817) or 2,4,5-trifluorophenylacetonitrile, which are then used to build the butanoic acid side chain. acs.orggoogle.com The stability and specific electronic properties conferred by the three fluorine atoms are integral to the molecule's function, making subsequent reactions on the ring undesirable.

Establishing the correct stereochemistry at the chiral center (the C3 carbon) is one of the most critical aspects of synthesizing the active (R)-enantiomer of the β-amino acid. Several distinct strategies are employed to achieve high enantiomeric purity.

Asymmetric Hydrogenation: A leading industrial method involves the asymmetric hydrogenation of a prochiral precursor. This can be the hydrogenation of a β-keto ester, like methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, using a chiral ruthenium-BINAP catalyst to produce a chiral β-hydroxy acid, which is then converted to the β-amino acid. allfordrugs.comgoogle.com Alternatively, an enamine precursor can be hydrogenated using chiral rhodium or nickel catalysts to directly install the amino group with high enantioselectivity. researchgate.netresearchgate.net

Chiral Resolution: This classic method involves synthesizing the butanoic acid or its ester as a racemic mixture and then separating the enantiomers. This is often achieved by reacting the racemic amine with a chiral acid, such as (R)-(-)-mandelic acid. google.com This reaction forms two diastereomeric salts, which have different solubilities and can be separated by crystallization. After separation, the desired enantiomer of the resolving agent is removed to yield the enantiomerically pure β-amino acid derivative. google.com

Stereochemical Inversion: In some synthetic routes, an intermediate with the opposite (S) configuration is produced first. The stereochemistry at the chiral center can then be inverted to the desired (R) configuration. One method to achieve this is through a Mitsunobu reaction, which can be used to cyclize a (3S)-hydroxy intermediate, followed by subsequent steps that result in the (3R)-amino product. google.com

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. Syntheses starting from (S)-serine or L-methionine have been developed to transfer the inherent chirality of the starting material to the final product, ensuring the correct (R)-configuration. researchgate.netfigshare.com

Table 2: Comparison of Strategies for Establishing the Chiral Center

| Strategy | Description | Example |

|---|---|---|

| Asymmetric Hydrogenation google.comresearchgate.net | A prochiral substrate is reduced using a chiral catalyst to create a stereogenic center. | Hydrogenation of an enamine using a Rh(I)/tBu JOSIPHOS catalyst. researchgate.net |

| Chiral Resolution google.com | A racemic mixture is separated into its constituent enantiomers using a chiral resolving agent. | Separation of racemic methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate using (R)-(-)-mandelic acid. google.com |

| Stereochemical Inversion google.com | An intermediate with the incorrect stereochemistry is converted to the desired stereoisomer. | Inversion of a (3S)-hydroxy intermediate via Mitsunobu cyclization. google.com |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of related compounds like (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid often involves multi-step processes that can be resource-intensive. researchgate.net A primary direction for future research is the development of more efficient, economical, and environmentally friendly synthetic methodologies. This involves moving away from traditional synthetic routes that may use harsh reagents or require stringent reaction conditions.

Key areas of focus include:

Biocatalysis: The use of enzymes, such as transaminases, has already shown promise in the synthesis of chiral amines and amino acids. chemicalbook.com Future work will likely focus on discovering or engineering novel enzymes that can catalyze the synthesis of 3-(2,3,6-Trifluorophenyl)butanoic acid and its derivatives with high stereoselectivity and under mild, aqueous conditions. This approach aligns with the principles of green chemistry, reducing waste and energy consumption. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing a continuous flow process for the synthesis of this compound could lead to higher yields, better purity, and more scalable production.

Catalytic Asymmetric Synthesis: While catalytic methods exist for similar structures, research into new chiral catalysts (both metal-based and organocatalysts) specifically tailored for the 2,3,6-trifluorophenyl substrate could provide more direct and efficient routes to enantiomerically pure products. researchgate.net

Exploration of Alternative Fluorinated Phenyl Isomers

The specific placement of fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. core.ac.uknih.gov While the 2,4,5-isomer is well-studied due to its role in existing pharmaceuticals, a systematic exploration of other isomers, including the 2,3,6-trifluoro variant, is a crucial research avenue. lookchem.compharmaffiliates.com

This research will involve:

Synthesis and Characterization: The synthesis of a library of fluorinated phenylbutanoic acid isomers to enable a comparative study of their physicochemical properties.

Structure-Property Relationship Studies: Investigating how the isomeric substitution pattern affects key parameters such as acidity (pKa), crystal packing, and biological activity. For instance, the ortho-positioning of a fluorine atom can introduce unique conformational constraints and intramolecular interactions that are absent in other isomers. nih.gov These differences could be harnessed to fine-tune the properties of derivative compounds for specific applications.

| Isomer | Known Significance | Future Research Focus |

|---|---|---|

| 2,4,5-Trifluorophenyl | Key intermediate for the antidiabetic drug Sitagliptin. | Optimization of existing syntheses, exploring derivatives. |

| 2,3,6-Trifluorophenyl | Less studied; potential for novel applications due to unique fluorine arrangement. pharmaffiliates.com | Development of efficient synthetic routes, characterization of properties, exploration of biological activity. |

| Other Di- and Trifluoro-isomers | Largely unexplored in this context. | Systematic synthesis and screening to build comprehensive structure-activity relationship (SAR) models. |

Advanced Stereochemical Control in Complex Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry, with one enantiomer being active while the other may be inactive or even detrimental. fiveable.me For derivatives of this compound, achieving precise control over the stereogenic center at the third carbon is paramount for developing functional molecules.

Future research will likely pursue:

Substrate-Controlled Synthesis: Designing synthetic routes where the existing chiral center directs the stereochemistry of subsequent reactions, allowing for the construction of complex, multi-stereocenter molecules.

Development of Novel Chiral Auxiliaries and Catalysts: Creating new reagents and catalysts that can induce high levels of stereoselectivity in reactions involving the this compound scaffold. researchgate.net

Advanced Analytical Techniques: Employing sophisticated methods to confirm the absolute configuration of newly synthesized complex molecules, which is essential for understanding their biological function. rsc.org The goal is to move beyond simple diastereoselective reactions to methods that allow for the predictable and selective synthesis of any desired stereoisomer. fiveable.menih.gov

Application in Diverse Chemical Syntheses Beyond Pharmaceutical Intermediates

While the initial interest in related compounds has been driven by pharmaceuticals, the unique properties conferred by the trifluorophenyl moiety suggest a much broader range of potential applications. core.ac.uk Fluorinated compounds are known for their high thermal stability, chemical resistance, and unique surface properties. core.ac.uk

Future research can explore the use of this compound as a building block in:

Materials Science: Incorporation into polymers could create materials with low surface energy (useful for hydrophobic or oleophobic coatings), enhanced thermal stability, and specific dielectric properties for electronics applications.

Agrochemicals: The trifluoromethyl group is a common feature in many modern pesticides and herbicides. The 2,3,6-trifluorophenyl group could be a valuable pharmacophore in the design of new, effective, and potentially more environmentally benign agrochemicals.

Chemical Probes: The fluorine atoms can serve as useful reporters for 19F NMR spectroscopy, allowing molecules incorporating this acid to be used as probes for studying biological systems or reaction mechanisms.

| Field | Potential Application | Rationale |

|---|---|---|

| Materials Science | Specialty Polymers, Coatings | Fluorine atoms impart hydrophobicity, thermal stability, and unique electronic properties. core.ac.uk |

| Agrochemicals | Herbicides, Fungicides, Insecticides | Fluorinated groups are known to enhance biological activity and metabolic stability in agrochemicals. |

| Analytical Chemistry | 19F NMR Probes | The three fluorine atoms provide a strong and clear signal for NMR-based assays and imaging. |

| Organic Synthesis | Complex Molecule Scaffolding | Serves as a chiral, fluorinated building block for constructing novel chemical entities. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 3-(2,3,6-Trifluorophenyl)butanoic acid, and how do reaction parameters influence yield?

- Answer: Two primary routes include (1) enzymatic catalysis using transaminase variants (e.g., PluriZyme TR2E2) to convert β-keto esters into β-amino acids with >99% enantiomeric excess (e.e.) under optimized conditions (pH 8.0–9.5, 60–65°C) , and (2) catalytic hydrogenation of fluorinated acrylic acid derivatives. Reaction temperature, solvent polarity, and enzyme stability are critical for minimizing side products and maximizing purity. For non-enzymatic routes, fluorinated intermediates require inert atmospheres to prevent defluorination.

Q. How can enantiomeric purity be validated during synthesis?

- Answer: Chiral HPLC analysis paired with polarimetry (specific rotation: +13.5° to +17.5° for the R-enantiomer) ensures stereochemical integrity . Enzymatic methods inherently favor high e.e. due to stereoselective active sites, but post-synthesis validation via circular dichroism (CD) spectroscopy or X-ray crystallography may be required for novel derivatives.

Q. What analytical techniques are essential for structural confirmation and purity assessment?

- Answer:

- NMR spectroscopy: 1H/13C/19F NMR identifies fluorine substitution patterns and backbone structure.

- High-resolution mass spectrometry (HRMS): Validates molecular weight (±1 ppm accuracy).

- HPLC: Quantifies purity (>99% via reverse-phase methods) and enantiomeric excess .

- Differential scanning calorimetry (DSC): Determines melting points and thermal stability .

Advanced Research Questions

Q. How do fluorination patterns on the phenyl ring influence reactivity in catalytic cascades?

- Answer: The 2,3,6-trifluoro substitution creates an electron-deficient aromatic ring, enhancing electrophilic reactivity in cross-coupling reactions. Computational studies (e.g., DFT) predict regioselectivity in nucleophilic attacks, while steric effects from fluorine atoms may hinder bulky catalyst interactions. Comparative studies with 2,4,5-trifluorophenyl analogs reveal differences in enzymatic binding kinetics due to altered electronic environments .

Q. What strategies resolve contradictions in kinetic data for transaminase-catalyzed synthesis?

- Answer: Discrepancies in reaction rates or yields often arise from enzyme source variability (e.g., wild-type vs. engineered variants) or cofactor availability (PLP dependency). Systematic optimization includes: